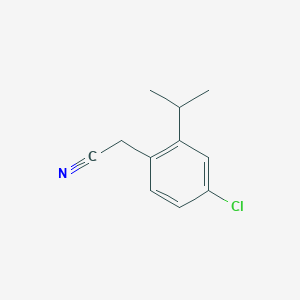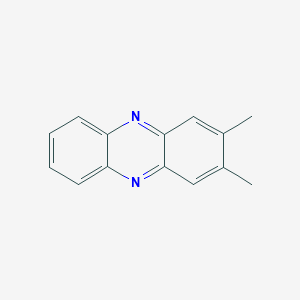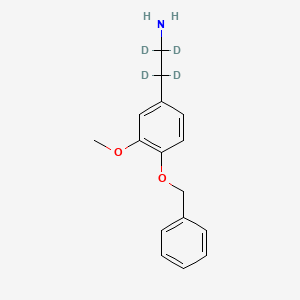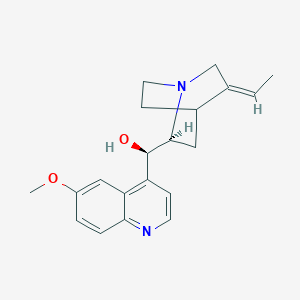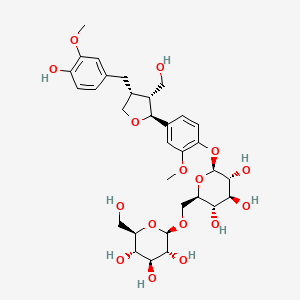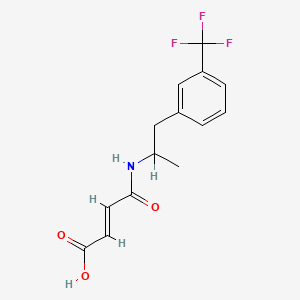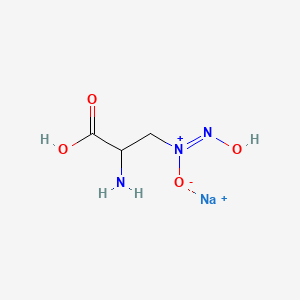
sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium is a complex chemical compound with a unique structure that includes sodium, amino, carboxyethyl, hydroxyimino, and oxidoazanium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium typically involves multiple steps, starting with the preparation of the amino and carboxyethyl groups, followed by the introduction of the hydroxyimino and oxidoazanium groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product.
化学反应分析
Types of Reactions
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction can lead to the formation of simpler compounds.
科学研究应用
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: The compound is used in industrial processes, including the production of certain materials and as an additive in various products.
作用机制
The mechanism of action of sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other sodium-containing compounds and those with similar functional groups, such as:
- Sodium chloride
- Sodium bicarbonate
- Sodium hydroxide
Uniqueness
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
属性
分子式 |
C3H7N3NaO4+ |
|---|---|
分子量 |
172.10 g/mol |
IUPAC 名称 |
sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4.Na/c4-2(3(7)8)1-6(10)5-9;/h2,9H,1,4H2,(H,7,8);/q;+1/b6-5-; |
InChI 键 |
GHMZJZVTLXTLOF-YSMBQZINSA-N |
手性 SMILES |
C(C(C(=O)O)N)/[N+](=N/O)/[O-].[Na+] |
规范 SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




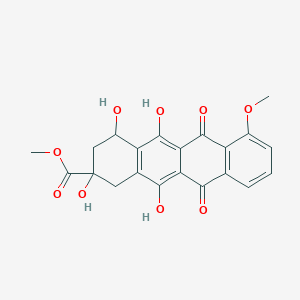
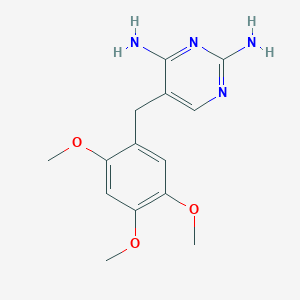
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
